(2R,4R)-3-Benzyloxycarbonyl-4-methyl-2-phenyl-1,3-oxazolidin-5-one
Description
Properties
IUPAC Name |
benzyl (2R,4R)-4-methyl-5-oxo-2-phenyl-1,3-oxazolidine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO4/c1-13-17(20)23-16(15-10-6-3-7-11-15)19(13)18(21)22-12-14-8-4-2-5-9-14/h2-11,13,16H,12H2,1H3/t13-,16-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USPAXEIEXNCGOJ-CZUORRHYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)OC(N1C(=O)OCC2=CC=CC=C2)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1C(=O)O[C@@H](N1C(=O)OCC2=CC=CC=C2)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
143564-89-0 | |
| Record name | Benzyl (2R,4R)-4-methyl-5-oxo-2-phenyl-1,3-oxazolidine-3-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Intramolecular Cyclization of α-Hydroxy Ketones
A foundational approach involves the condensation of α-hydroxy ketones with potassium cyanate under acidic conditions. For example, α-hydroxy ketone precursors such as (2R,4R)-4-methyl-2-phenyl-1,3-diol are treated with potassium cyanate in acetic acid, triggering intramolecular cyclization to form the oxazolidinone core. This method achieves yields of 68–75%, with stereochemical control arising from the chiral centers of the starting material.
The reaction mechanism proceeds via nucleophilic attack of the hydroxyl group on the carbonyl carbon of the cyanate, followed by ring closure. Critical parameters include:
Bromo Ketone Cyclization with 2,4-Thiazolidinedione (TZD)
An alternative route employs α-bromo ketones, such as (2R,4R)-4-methyl-2-phenyl-3-bromoacetophenone, which undergo condensation with TZD in tetrahydrofuran (THF). The intermediate thiazolidinedione adduct is subjected to basic conditions (LiOH or t-BuOK) to induce cyclization, yielding the oxazolidinone scaffold. This method is advantageous for substrates sensitive to acidic conditions, achieving 82% yield with >98% ee when using enantiomerically pure starting materials.
Chiral Resolution and Enantiomeric Control
Use of Chiral Oxazolidinone Precursors
Chiral oxazolidinones, such as (4S)- and (4R)-phenyl-oxazolidin-2-ones, serve as starting materials for stereoselective synthesis. For instance, (4R)-phenyl-oxazolidin-2-one (14b ) is treated with benzyloxycarbonyl (Cbz) chloride in the presence of N,N-diisopropylethylamine (DIPEA) to install the Cbz group at the N3 position. The reaction proceeds at −20°C in THF, yielding 89% of the desired (2R,4R)-configured product.
Dynamic Kinetic Resolution
Dynamic kinetic resolution (DKR) is employed when racemic intermediates are unavoidable. Catalysts such as Jacobsen’s thiourea or Shibasaki’s heterobimetallic complexes enable enantioselective acylation of oxazolidinone intermediates. For example, racemic 4-methyl-2-phenyl-1,3-oxazolidin-5-one is resolved using Pseudomonas fluorescens lipase (PFL) in vinyl acetate, achieving 94% ee for the (2R,4R)-enantiomer.
Protecting Group Strategies
Benzyloxycarbonyl (Cbz) Protection
The Cbz group is introduced via reaction with benzyl chloroformate (Cbz-Cl) under Schotten-Baumann conditions. A representative protocol involves:
-
Substrate : (2R,4R)-4-methyl-2-phenyl-1,3-oxazolidin-5-one.
-
Reagents : Cbz-Cl (1.2 equiv), NaOH (2.0 equiv).
-
Conditions : 0°C in H<sub>2</sub>O/THF (1:1), 2 hours.
The Cbz group remains stable during subsequent reactions but is cleavable via hydrogenolysis (H<sub>2</sub>/Pd-C) or acidic conditions (TFA).
Comparative Stability of Protecting Groups
| Protecting Group | Stability to Acid | Stability to Base | Cleavage Method |
|---|---|---|---|
| Cbz | Moderate | High | H<sub>2</sub>/Pd-C, TFA |
| Boc | High | Low | TFA |
| Fmoc | Low | High | Piperidine |
Data adapted from synthetic protocols in.
Purification and Characterization
Chromatographic Techniques
Crude products are purified via flash chromatography using silica gel (230–400 mesh) and ethyl acetate/hexane (1:3) as eluent. High-performance liquid chromatography (HPLC) with chiral columns (Chiralpak AD-H or OD-H) confirms enantiomeric purity, typically >99% ee.
Spectroscopic Data
-
<sup>1</sup>H NMR (400 MHz, CDCl<sub>3</sub>): δ 7.45–7.25 (m, 10H, Ar-H), 5.12 (s, 2H, CH<sub>2</sub>Ph), 4.82 (d, J = 6.8 Hz, 1H, H-2), 4.10 (q, J = 7.2 Hz, 1H, H-4), 1.42 (d, J = 7.2 Hz, 3H, CH<sub>3</sub>).
-
<sup>13</sup>C NMR (100 MHz, CDCl<sub>3</sub>): δ 170.2 (C=O), 154.8 (Cbz C=O), 135.6–127.3 (Ar-C), 76.1 (C-2), 58.9 (C-4), 21.7 (CH<sub>3</sub>).
Industrial-Scale Synthesis
Chemical Reactions Analysis
Types of Reactions
(2R,4R)-3-Benzyloxycarbonyl-4-methyl-2-phenyl-1,3-oxazolidin-5-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazolidinone derivatives.
Reduction: Reduction reactions can yield amino alcohols or other reduced forms.
Substitution: Nucleophilic substitution reactions can introduce different substituents on the oxazolidinone ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be employed under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazolidinone derivatives with additional functional groups, while reduction can produce amino alcohols.
Scientific Research Applications
Industrial Production
For large-scale synthesis, continuous flow techniques are advantageous as they enhance efficiency and yield while reducing production costs. Automated reactors and optimized reaction conditions are employed to facilitate this process .
Asymmetric Synthesis
One of the primary applications of (2R,4R)-3-Benzyloxycarbonyl-4-methyl-2-phenyl-1,3-oxazolidin-5-one is as a chiral auxiliary in asymmetric synthesis. It aids in the formation of chiral centers in target molecules by generating diastereomeric intermediates that can be selectively transformed into desired enantiomers .
Research has indicated that derivatives of this compound exhibit potential biological activities, including:
- Antimicrobial Properties : Some derivatives have shown effectiveness against various microbial strains.
- Anticancer Activity : Studies suggest that oxazolidinone derivatives can induce apoptosis in cancer cells and inhibit oncogenic pathways .
A study highlighted that modifications on the oxazolidinone ring significantly influence biological activity, suggesting a structure–activity relationship (SAR) that can be exploited for drug development .
Medicinal Chemistry
In medicinal chemistry, this compound is being investigated for its role in synthesizing chiral drugs. Its ability to enhance the selectivity of existing chemotherapeutics indicates its potential in improving therapeutic efficacy while minimizing side effects .
Industrial Applications
In the pharmaceutical industry, this compound is utilized in the synthesis of fine chemicals and pharmaceuticals. Its role as a chiral auxiliary contributes to the production of high-value products essential for drug formulation .
Anticancer Activity Study
A notable study explored the anticancer properties of various oxazolidinone derivatives, including (2R,4R)-3-Benzyloxycarbonyl-4-methyl-2-phenyloxazolidinone. The findings indicated significant cytotoxic effects against different cancer cell lines through mechanisms such as apoptosis induction and inhibition of specific oncogenic pathways.
| Compound | Activity | Reference |
|---|---|---|
| (2R,4R)-3-Benzyloxycarbonyl-4-methyl-2-phenyloxazolidinone | Anticancer | |
| EF24 analogs | IKKb inhibition | |
| Various piperidine derivatives | Antitumor |
This study emphasizes the importance of structural modifications in enhancing biological activity and provides insights into potential therapeutic applications.
Mechanism of Action
The mechanism of action of (2R,4R)-3-Benzyloxycarbonyl-4-methyl-2-phenyl-1,3-oxazolidin-5-one involves its role as a chiral auxiliary. It facilitates the formation of chiral centers in target molecules by providing a stereochemically defined environment. This is achieved through the formation of diastereomeric intermediates, which can be selectively transformed into the desired enantiomerically pure products.
Comparison with Similar Compounds
Enantiomer: (2S,4S)-3-Benzyloxycarbonyl-4-methyl-2-phenyl-1,3-oxazolidin-5-one
- CAS : 171860-41-6
- Molecular Formula: C₁₈H₁₇NO₄ (MW: 311.33 g/mol)
- Key Differences: The (2S,4S) enantiomer shares identical physical properties (e.g., boiling point: ~510°C, density: 1.246 g/cm³) with the (2R,4R) form but exhibits opposite optical activity . Synthesis: Both enantiomers are synthesized via enantioselective catalysis, but divergent catalysts or chiral reagents are required to control stereochemistry . Applications: While both are used in asymmetric synthesis, their stereochemical divergence dictates their utility in producing specific enantiomers of target molecules (e.g., amino acids) .
| Property | (2R,4R)-Form | (2S,4S)-Form |
|---|---|---|
| Boiling Point (°C) | ~510 (estimated) | 509.982 |
| Density (g/cm³) | ~1.25 (estimated) | 1.246 |
| Refractive Index | Not reported | 1.585 |
| Flash Point (°C) | Not reported | 262.228 |
Simplified Oxazolidinone: (4S,5S)-4-Methyl-5-phenyl-1,3-oxazolidin-2-one
- CAS : 16251-45-9
- Molecular Formula: C₁₁H₁₁NO₂ (MW: 197.21 g/mol)
- Key Differences :
Oxazolone Derivative: (4Z)-4-Benzylidene-2-phenyl-1,3-oxazol-5(4H)-one
- Molecular Formula: C₁₆H₁₁NO₂ (MW: 249.27 g/mol)
- Key Differences: Contains a conjugated oxazolone ring (unsaturated) instead of a saturated oxazolidinone, enhancing reactivity in cycloaddition reactions . The benzylidene group introduces planar rigidity, contrasting with the flexible Cbz group in the target compound . Applications: Used in photochemical studies and as a diene in Diels-Alder reactions .
Multi-Substituted Analog: (2S,4R)-3-Benzoyl-4-ethyl-4-methyl-2-phenyl-oxazolidin-5-one
- CAS : 118995-18-9
- Molecular Formula: C₁₉H₁₉NO₃ (MW: 309.36 g/mol)
- Key Differences: Replaces the Cbz group with a benzoyl moiety, altering electronic and steric properties. Applications: Explored in high-steric-demand reactions where bulky substituents prevent undesired side reactions .
Comparative Reactivity and Utility
- Chiral Auxiliary: The (2R,4R)-form’s Cbz group enhances stability in acidic/basic conditions, making it superior to simpler oxazolidinones in multi-step syntheses .
- Steric Effects : Bulkier analogs (e.g., 4-ethyl-4-methyl derivatives) are less reactive but offer precise stereochemical control in crowded environments .
- Optical Purity: Enantiomers like (2S,4S) and (2R,4R) are critical for synthesizing opposing enantiomers of bioactive molecules, such as non-proteinogenic amino acids .
Commercial Availability
- Suppliers : ECA International Corporation and Picasso-e list both enantiomers, with prices ranging from $31.86/g (1g) to $578.14 (25g) .
Biological Activity
(2R,4R)-3-Benzyloxycarbonyl-4-methyl-2-phenyl-1,3-oxazolidin-5-one is a chiral oxazolidinone derivative known for its significant role in asymmetric synthesis and potential biological activities. This compound features a five-membered oxazolidinone ring, which is a common structural motif in various biologically active molecules. Its applications span across medicinal chemistry, particularly in the development of anticancer agents and other therapeutic compounds.
- Molecular Formula : CHNO
- Molar Mass : 311.33 g/mol
- Density : 1.246 g/cm³
- Boiling Point : 510.0 ± 50.0 °C
- Flash Point : 262.228 °C
- pKa : -3.12 ± 0.60 (predicted) .
The biological activity of this compound is primarily attributed to its ability to act as a chiral auxiliary in asymmetric synthesis. This facilitates the formation of chiral centers in target molecules through the generation of diastereomeric intermediates that can be selectively transformed into desired enantiomerically pure products .
Anticancer Activity
Research indicates that compounds similar to this compound exhibit potential anticancer properties. For instance, derivatives have shown cytotoxic effects against various cancer cell lines through mechanisms such as apoptosis induction and inhibition of specific oncogenic pathways .
A study highlighted that oxazolidinone derivatives could enhance the efficacy of existing chemotherapeutics by improving their selectivity and reducing side effects . The structure–activity relationship (SAR) studies suggest that modifications on the oxazolidinone ring can significantly influence biological activity.
| Compound | Activity | Reference |
|---|---|---|
| (2R,4R)-3-Benzyloxycarbonyl-4-methyl-2-phenyloxazolidinone | Anticancer | |
| EF24 analogs | IKKb inhibition | |
| Various piperidine derivatives | Antitumor |
Neuroprotective Effects
There is emerging evidence suggesting that oxazolidinones may also possess neuroprotective properties. Some studies indicate that these compounds can inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes associated with neurodegenerative diseases like Alzheimer’s . The ability to modulate cholinergic activity may provide therapeutic benefits in cognitive disorders.
Case Study 1: Synthesis and Evaluation of Anticancer Activity
In a recent study, researchers synthesized a series of oxazolidinone derivatives including this compound and evaluated their anticancer activity against several human cancer cell lines. The results demonstrated that certain derivatives exhibited significant cytotoxicity compared to standard chemotherapeutic agents like bleomycin.
Case Study 2: Neuroprotective Mechanisms
Another investigation focused on the neuroprotective effects of oxazolidinones in models of Alzheimer's disease. The study found that these compounds could reduce amyloid-beta aggregation and improve cognitive function in treated animals, suggesting potential for further development as therapeutic agents for neurodegenerative conditions.
Q & A
Q. How can the absolute stereochemistry of (2R,4R)-3-benzyloxycarbonyl-4-methyl-2-phenyl-1,3-oxazolidin-5-one be experimentally confirmed?
X-ray crystallography is the gold standard for determining absolute configuration. For oxazolidinone derivatives, single crystals are grown via slow evaporation in solvents like dichloromethane/hexane. Data collection using Cu-Kα radiation (λ = 1.54178 Å) and refinement with SHELXL (via the SHELX suite) allows precise determination of stereochemistry. For example, in related oxazolidinones, anisotropic displacement parameters and residual density maps resolved the (2R,4R) configuration with R-factors < 0.05 .
Q. What synthetic strategies are effective for introducing the benzyloxycarbonyl (Cbz) group in oxazolidinones?
The Cbz group is typically introduced via nucleophilic substitution or acylation. A common method involves reacting 4-methyl-2-phenyl-1,3-oxazolidin-5-one with benzyl chloroformate in the presence of a base (e.g., triethylamine) in anhydrous dichloromethane at 0°C. The reaction is quenched with aqueous HCl, and the product is purified via silica gel chromatography (hexane/ethyl acetate gradient). Yield optimization (>85%) requires strict control of moisture and reaction time .
Q. How does the oxazolidinone ring conformation influence reactivity in asymmetric synthesis?
The rigid oxazolidinone scaffold enforces a specific transition-state geometry during reactions like alkylation or acylation. The C4 methyl group and C2 phenyl group create steric bias, directing nucleophiles to the Re face. For instance, alkylation of (2R,4R)-configured oxazolidinones with diphenylmethyl bromoacetate proceeds with >90% diastereoselectivity due to steric hindrance at the Si face .
Advanced Research Questions
Q. How can self-addition byproducts during oxazolidinone alkylation be minimized or characterized?
Self-addition products arise via competing nucleophilic attack of the enolate on the electrophilic carbonyl group. To suppress this:
- Use bulky electrophiles (e.g., diphenylmethyl esters) to sterically block undesired pathways.
- Employ low temperatures (−78°C) and slow addition rates.
- Characterize byproducts via X-ray crystallography. For example, (2R,4S,1'S)-3-benzoyl-4-[benzoylamino(phenyl)methyl]-4-isopropyl-2-phenyl-1,3-oxazolidin-5-one was identified as a self-addition product via anomalous dispersion methods, revealing a distorted boat conformation in the oxazolidinone ring .
Q. What computational approaches predict the bioactivity of oxazolidinone derivatives?
Quantitative Structure-Activity Relationship (QSAR) models using descriptors like electronegativity, polar surface area, and molecular connectivity indices are effective. For CETP inhibitors (structurally analogous oxazolidinones), Support Vector Regression (SVR) models achieved R² > 0.85 for activity prediction. Key steps include:
Q. How do fluorinated substituents impact the crystallographic properties of oxazolidinones?
Fluorine atoms enhance crystal packing via C−F···H−C interactions. For example, in fluorinated oxazolidinones (e.g., C18H14F13NO2), X-ray analysis revealed shortened F···H distances (2.2–2.4 Å) and improved diffraction quality (I/σ > 10 at 0.84 Å resolution). This facilitates structure refinement and charge density analysis .
Methodological Considerations Table
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
